2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol
Description
2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol is a small-molecule organic compound featuring a strained four-membered cyclobutanol ring substituted at position 2 with an amino group linked to a 5-chloropyrimidin-2-yl moiety. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties and synthetic versatility.
Properties
IUPAC Name |
2-[(5-chloropyrimidin-2-yl)amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-5-3-10-8(11-4-5)12-6-1-2-7(6)13/h3-4,6-7,13H,1-2H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGCSABDVLHQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=C(C=N2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol typically involves the reaction of 5-chloropyrimidine-2-amine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-[(5-Chloropyrimidin-2-yl)amino]cyclobutanone.
Reduction: Formation of 2-[(5-Chloropyrimidin-2-yl)amino]cyclobutanamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol can be contextualized by comparing it with analogous compounds containing the 5-chloropyrimidin-2-yl group but differing in core ring systems. Key examples from recent literature include:
Compound 24: 4-(4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile
- Molecular Formula : C₂₄H₂₅FN₈O
- Key Features: A piperidine ring (six-membered, saturated nitrogen heterocycle) replaces the cyclobutanol core. Additional fluorobenzonitrile and pyrimido-oxazine substituents enhance aromaticity and steric bulk.
- Synthetic Yield : 58% .
- Structural Implications: The piperidine ring reduces ring strain compared to cyclobutanol, improving thermodynamic stability. Fluorine substitution may increase lipophilicity and metabolic stability.
Compound 17: 4-(4-(((endo)-8-(5-Chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile
- Molecular Formula : C₂₆H₂₇FN₈O
- Key Features :
- An 8-azabicyclo[3.2.1]octane system (bridged bicyclic structure) introduces conformational rigidity.
- Fluorobenzonitrile and pyrimido-oxazine groups are retained.
- Synthetic Yield : 51% .
- Structural Implications :
- The bicyclic framework enhances binding specificity in target interactions.
- Increased molecular weight may reduce solubility compared to smaller rings.
Comparative Analysis
Structural and Electronic Properties
*Calculated based on molecular formula C₉H₁₀ClN₃O.
Functional Implications
- Solubility: The hydroxyl group in cyclobutanol improves aqueous solubility compared to the lipophilic fluorobenzonitrile groups in Compounds 17 and 24.
- However, the azabicyclo system in Compound 17 may enhance receptor selectivity .
Biological Activity
2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol is a novel compound that combines a cyclobutanol ring with a chloropyrimidine moiety. This unique structure has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms, research findings, and potential therapeutic applications.
- Molecular Formula : C₈H₁₀ClN₃O
- Molecular Weight : 199.64 g/mol
- CAS Number : 2198986-29-5
The biological activity of 2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby modulating cellular responses. The compound's action may also involve:
- Enzyme Inhibition : Potential inhibition of kinases related to inflammatory processes.
- Receptor Modulation : Binding to receptors that regulate immune responses.
Anti-inflammatory Activity
Studies have suggested that 2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol exhibits significant anti-inflammatory properties. In vitro experiments demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated immune cells.
| Study | Findings |
|---|---|
| In vitro assays | Reduced TNF-alpha and IL-6 production in macrophages |
| Animal models | Decreased paw swelling in carrageenan-induced inflammation models |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary findings indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Anti-cancer Potential
A recent study investigated the cytotoxic effects of 2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol on A431 vulvar epidermal carcinoma cells. The results showed a significant reduction in cell proliferation and migration, suggesting its potential as an anti-cancer agent.
Case Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups. This highlights its potential therapeutic efficacy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
